molecular formula C6H16O3SSi B1255002 3-(Trimethylsilyl)-1-propanesulfonic acid-d6

3-(Trimethylsilyl)-1-propanesulfonic acid-d6

Cat. No.: B1255002
M. Wt: 202.38 g/mol
InChI Key: TVZRAEYQIKYCPH-KETLRHEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trimethylsilyl)-1-propanesulfonic acid-d6 is a deuterated compound that is is an isotopologue of 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) in which the six hydrogen atoms attached to the carbon chain linking the silicon and the sulfur atoms have been replaced by deuterium. It is often used in NMR spectroscopy (often as the corresponding sodium salt) as a calibration standard - it is much more water soluble that tetramethylsilane, so is often used for studies on proteins in water. It is a deuterated compound and a 3-(trimethylsilyl)propane-1-sulfonic acid.

Properties

Molecular Formula

C6H16O3SSi

Molecular Weight

202.38 g/mol

IUPAC Name

1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonic acid

InChI

InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9)/i4D2,5D2,6D2

InChI Key

TVZRAEYQIKYCPH-KETLRHEYSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)O

Canonical SMILES

C[Si](C)(C)CCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium 3-(trimethylsilyl)-1-propanesulfonate (9 grams, 41.2 mmol) dissolved in demineralized water (75 ml) was added drop wise into a short column packed with an excess (15-20 times the molar amount of 3-(trimethylsilyl)-1-propanesulfonate) of Tulsion T-42 MP(H+) acidic ion exchange resin. Then the resin bed was washed with water until the pH of the solution eluting from the column was about 5 to 6. The water solution of the free 3-(trimethylsilyl)-1-propanesulfonic acid thus obtained was neutralized with tetra-n-butylammonium hydroxide until the pH of the solution was about 5 to 5.5. The resulting mixture was extracted with chloroform (three times) and the combined chloroform washes was washed with water (three times). The chloroform layer was separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to remove solvent and other volatiles. The residual material was finally dried at 40° C. and 0.1 mm Hg to afford tetra-n-butylammonium 3-(trimethylsilyl)-1-propanesulfonate as a hygroscopic white solid. The yield of the product was 17.4 grams, or 97% of the theoretical amount. Proton NMR spectrum of the compound indicated that it was the desired compound.
Name
sodium 3-(trimethylsilyl)-1-propanesulfonate
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trimethylsilyl)-1-propanesulfonic acid-d6
Reactant of Route 2
Reactant of Route 2
3-(Trimethylsilyl)-1-propanesulfonic acid-d6
Reactant of Route 3
3-(Trimethylsilyl)-1-propanesulfonic acid-d6
Reactant of Route 4
3-(Trimethylsilyl)-1-propanesulfonic acid-d6
Reactant of Route 5
Reactant of Route 5
3-(Trimethylsilyl)-1-propanesulfonic acid-d6
Reactant of Route 6
3-(Trimethylsilyl)-1-propanesulfonic acid-d6

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